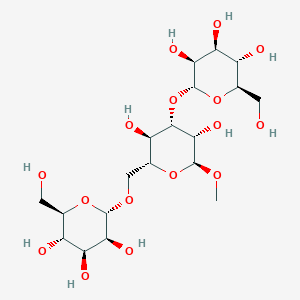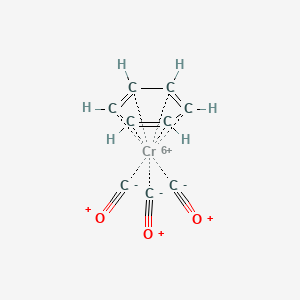
2-(tert-Butoxy)-1,3-dichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butoxy)-1,3-dichlorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two chlorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-1,3-dichlorobenzene typically involves the introduction of the tert-butoxy group to a dichlorobenzene precursor. One common method is the reaction of 1,3-dichlorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the formation of the tert-butoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach for the synthesis of tert-butyl esters, which can be adapted for the production of this compound .
化学反应分析
Types of Reactions
2-(tert-Butoxy)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the tert-butoxy group.
Common Reagents and Conditions
Substitution: Potassium tert-butoxide is commonly used as a reagent for substitution reactions due to its strong basicity and nucleophilicity.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, oxidized tert-butyl compounds, and reduced benzene derivatives.
科学研究应用
2-(tert-Butoxy)-1,3-dichlorobenzene has several applications in scientific research:
作用机制
The mechanism of action of 2-(tert-Butoxy)-1,3-dichlorobenzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form tert-butyl alcohol, which can further participate in biochemical reactions. The chlorine atoms can be involved in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
2-Butoxyethanol: An organic compound with a similar butoxy group but different functional properties.
Sodium tert-butoxide: A strong base with a tert-butoxy group, used in various organic reactions.
属性
分子式 |
C10H12Cl2O |
|---|---|
分子量 |
219.10 g/mol |
IUPAC 名称 |
1,3-dichloro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12Cl2O/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
InChI 键 |
MUZXNPCPMVFKRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=C(C=CC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


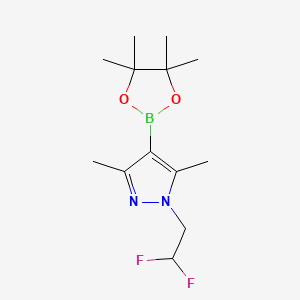


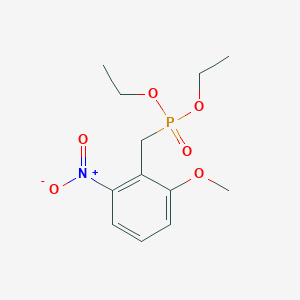
![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)
![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
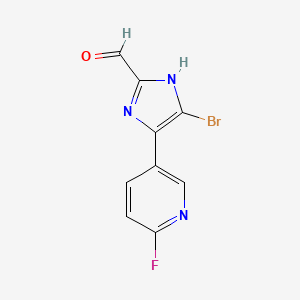

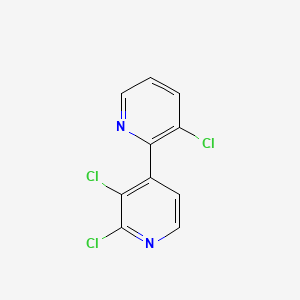
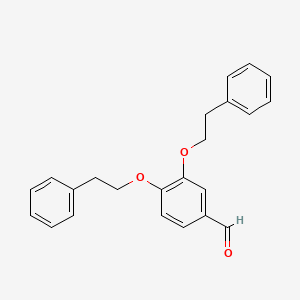
![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)
